(S)-1-(2,4,6-Triisopropylphenyl)ethanol
(S)-1-(2,4,6-Triisopropylphenyl)ethanol
Brand Name:
Vulcanchem
CAS No.:
102225-88-7
VCID:
VC20744398
InChI:
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1
SMILES:
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C
Molecular Formula:
C17H28O
Molecular Weight:
248.4 g/mol
(S)-1-(2,4,6-Triisopropylphenyl)ethanol
CAS No.: 102225-88-7
Cat. No.: VC20744398
Molecular Formula: C17H28O
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102225-88-7 |
|---|---|
| Molecular Formula | C17H28O |
| Molecular Weight | 248.4 g/mol |
| IUPAC Name | (1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol |
| Standard InChI | InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 |
| Standard InChI Key | VYKPQIIFUMKNLF-ZDUSSCGKSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C |
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